Imiclopazine-d8 Dihydrochloride
Description
Imiclopazine-d8 Dihydrochloride is a deuterated analog of imiclopazine, a compound structurally characterized by its dihydrochloride salt form and incorporation of eight deuterium atoms. Deuterated compounds like Imiclopazine-d8 are widely utilized in pharmaceutical research as internal standards for mass spectrometry-based quantification due to their isotopic stability and near-identical chemical behavior to non-deuterated counterparts .
Properties
Molecular Formula |
C₂₅H₂₆D₈Cl₃N₅OS |
|---|---|
Molecular Weight |
567.04 |
Synonyms |
1-[2-[4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl]-3-methyl-2-imidazolidinone-d8 Hydrochloride (1:2); 1-[2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-1-piperazinyl]ethyl]-3-methyl-imidazolidinone-2-Imidazolidinone-d8 Dihydrochlor |
Origin of Product |
United States |
Comparison with Similar Compounds
Azoamidine Dihydrochloride Derivatives ()
The European patent highlights several azoamidine-based dihydrochloride compounds (e.g., 2,2’-azobis[2-methyl-N-phenylpropionamidine] dihydrochloride) . While these share the dihydrochloride salt feature with Imiclopazine-d8, their primary application diverges as polymerization initiators rather than analytical standards. Key differences include:
- Functional Groups : Azoamidines contain azo (-N=N-) and amidine groups, enabling radical generation, whereas Imiclopazine-d8’s structure (inferred from naming conventions) likely features a bicyclic or heterocyclic backbone.
- Solubility : Both classes benefit from dihydrochloride salts for water solubility, but azoamidines are tailored for thermal decomposition in aqueous solutions, unlike Imiclopazine-d8’s presumed stability in analytical matrices .
Ecgonine Methylester-D3.HCl ()
This deuterated compound serves as a reference standard for cocaine metabolite analysis. Comparisons include:
Deuterated Reference Standards
EDDP-D3.Perchlorate ()
EDDP-D3.Perchlorate, a deuterated analog of the opioid metabolite EDDP, shares functional parallels with Imiclopazine-d8:
- Isotopic Utility : Both compounds leverage deuterium for isotopic dilution in LC-MS/MS, minimizing matrix effects .
- Salt Form : EDDP-D3 uses perchlorate, whereas Imiclopazine-d8 employs dihydrochloride, affecting solubility and compatibility with analytical protocols.
Research Findings and Limitations
- Analytical Performance : Deuterated standards like this compound improve assay precision by reducing ion suppression, a feature validated in Ecgonine Methylester-D3.HCl studies .
- Gaps in Data : Direct pharmacological or kinetic data for Imiclopazine-d8 are absent in the provided sources. Its properties are inferred from structural analogs and deuterated compound trends.
- Safety Considerations: Handling dihydrochloride salts requires stringent pH control to avoid decomposition, a precaution noted for azoamidine derivatives .
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